

8-oxodG ELISA kit protocol for tissue homogen

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Compound of Interest

Compound Name: 2-amino-7,9-dihydro-3H-purine-6,8-dione

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Application Note: High-Fidelity Quantification of 8-oxo-2'-deoxyguanosine (8-oxodG) in Tissue Homogenates via Competitive ELISA

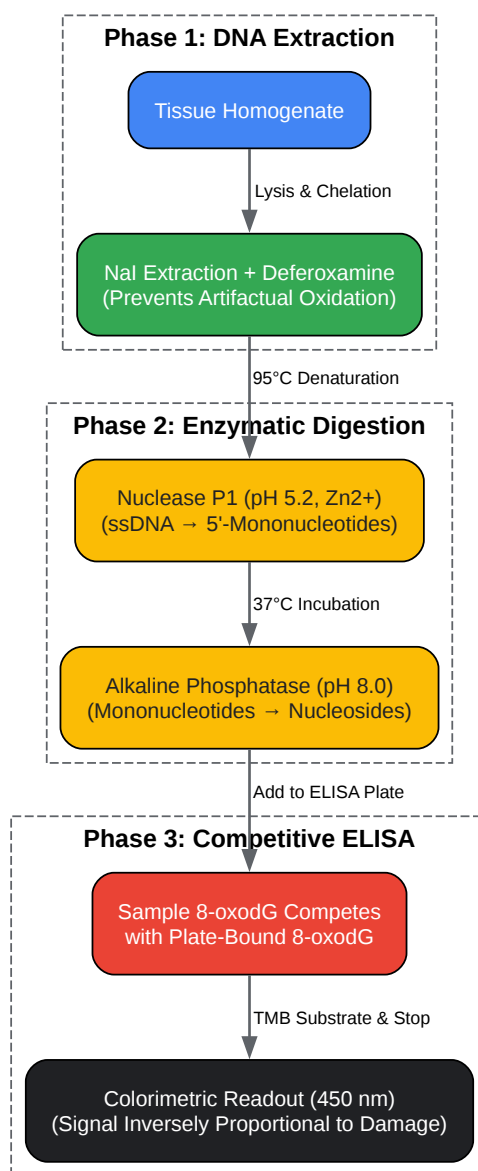
Introduction & Mechanistic Rationale

Reactive oxygen species (ROS) continuously assault cellular macromolecules, with genomic and mitochondrial DNA being critical targets. The oxidized form of 8-oxodG, also referred to as 8-OHdG, a highly mutagenic lesion that causes G:C to T:A transversions during replication[1][2]. Because 8-oxodG is a well-established marker of oxidative DNA damage and carcinogenesis, its precise quantification is essential for toxicological screening and drug development[3].

However, quantifying 8-oxodG from tissue homogenates is notoriously susceptible to artifactual oxidation. The European Standards Committee on Oxidative DNA Damage (ESCCOD) has shown that standard phenol-chloroform DNA extraction exposes DNA to atmospheric oxygen and transition metals, inflating baseline 8-oxodG levels by up to 10-fold.

This protocol establishes a self-validating system for 8-oxodG ELISA. By coupling a chaotropic Sodium Iodide (NaI) extraction method with iron chelation, it ensures that the measured 8-oxodG reflects true endogenous damage rather than sample preparation artifacts[7][8].

Experimental Workflow



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Workflow for 8-oxodG quantification, highlighting anti-oxidation and digestion steps.

Step-by-Step Methodology

Phase 1: Tissue Homogenization & DNA Extraction (The NaI Method)

Causality Check: Phenol extraction catalyzes Fenton reactions (

), where the hydroxyl radical rapidly oxidizes guanine[8]. We replace phenol with chaotropic Sodium Iodide (NaI) and supplement the lysis buffer with chemistry[7].

- Homogenization: Excise 10–20 mg of flash-frozen tissue (e.g., liver, kidney, or brain). Immediately homogenize on ice in 500 μ L of Lysis Buffer (10 0.1 mM Deferoxamine (DFO).
- Protein & RNA Clearance: Add Proteinase K (final 1 mg/mL) and incubate at 50°C for 1 hour. Follow with RNase A (final 100 μ g/mL) at 37°C for 30 will falsely elevate ELISA readings[3].

- **Iodine Extraction:** Add 300 μL of chaotropic Iodine solution (7.6 M Iodine, 40 mM Tris-HCl, 20 mM EDTA). Mix gently by inversion.
- **Precipitation:** Add 0.6 volumes of ice-cold isopropanol. Centrifuge at $10,000 \times g$ for 10 minutes at 4°C .
- **Washing:** Wash the DNA pellet twice with cold 70% ethanol to remove residual iodine salts, which can inhibit downstream enzymes.
- **Resuspension:** Dissolve the DNA pellet in 100 μL of 10 mM Tris-HCl (pH 7.5) containing 0.1 mM DFO. Quantify DNA via spectrophotometry (). Adjust the concentration to 200–500 $\mu\text{g}/\text{mL}$ [9].

Phase 2: Enzymatic Digestion to Single Nucleosides

Causality Check: ELISA antibodies are sterically hindered from binding 8-oxodG within an oligonucleotide backbone. Complete digestion to single nucleosides requires acidic pH, while Alkaline Phosphatase requires a basic pH[9][10].

- **Denaturation:** Heat the DNA sample to 95°C for 5 minutes, then rapidly chill on ice for 5 minutes. Failure to rapidly chill allows DNA to reanneal, blocking digestion.
- **First Digestion (Nuclease P1):** Add 1/10th volume of 100 mM Sodium Acetate (pH 5.2) and (final concentration 1 mM). Add 2 Units of Nuclease P1 per 50 μg of DNA. Incubate at 37°C for 2 hours[10][11].
- **Second Digestion (Alkaline Phosphatase):** Shift the pH by adding 1/10th volume of 1 M Tris-HCl (pH 8.0). Add 2 Units of Calf Intestinal Alkaline Phosphatase.
- **Enzyme Inactivation:** Heat the mixture to 95°C for 5 minutes, centrifuge at $10,000 \times g$ for 5 minutes, and collect the supernatant.

Phase 3: Competitive ELISA Execution

Causality Check: In a competitive ELISA, free 8-oxodG in your digested sample competes with plate-bound 8-oxodG for a limited pool of primary antibody binding sites.

- **Preparation:** Equilibrate all commercial kit reagents to room temperature ($20\text{--}25^\circ\text{C}$).
- **Standard Curve:** Prepare serial dilutions of the 8-oxodG standard (typically 0.125 ng/mL to 10 ng/mL) in the provided assay buffer.
- **Sample Addition:** Add 50 μL of standards, blanks, and digested DNA samples to the pre-coated 96-well plate[9].
- **Primary Antibody:** Add 50 μL of anti-8-oxodG monoclonal antibody to all wells (except blanks). Incubate at room temperature for 1 hour on an orbital shaker.
- **Washing:** Aspirate and wash wells 3 times with 250 μL of 1X Wash Buffer.
- **Secondary Antibody:** Add 100 μL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. Wash 4 times.
- **Detection:** Add 100 μL of TMB Substrate. Incubate in the dark for 15–20 minutes.
- **Stop & Read:** Add 50 μL of Stop Solution (color shifts from blue to yellow). Read absorbance at 450 nm within 10 minutes.

Data Presentation & System Validation

To ensure the protocol is a self-validating system, researchers must evaluate the standard curve dynamics and intrinsic quality control metrics.

Table 1: Quantitative Data Summary - Typical Competitive 8-oxodG Standard Curve | Standard Concentration (ng/mL) | Expected OD450 (Competitive)

Standard Concentration (ng/mL)	Expected OD450 (Competitive)
0 (Zero Standard)	0.000
2.200	100%
0.125	1.850 84%
0.5	1.250 57%
2.0	0.650 29%
10.0	0.200 9%

(Note: Data is representative. Exact OD values can vary based on assay conditions.)

Table 2: Quality Control & Self-Validation Metrics

Parameter	Acceptance Criteria	Mechanism

| Standard Curve

| Ensures linear quantification within the dynamic range. || Spike-and-Recovery |

| Validates that tissue matrix components (e.g., residual extraction salts or digestion enzymes) do not sterically hinder antibody binding. || Intra-Assay

| Confirms pipetting precision and uniform plate coating. || Artfactual Oxidation Control | No significant difference | Running a parallel extraction with higher, your baseline extraction is inducing Fenton chemistry. |

Data Normalization: Raw ELISA output (ng/mL) must be normalized to the total amount of DNA assayed. Convert the ng/mL of 8-oxodG to moles, and (assuming dG constitutes ~25% of mammalian genomic DNA). Final data should be reported as 8-oxodG lesions per

dG[10].

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